1-(2-Chlorobenzyl)-3-methylthiourea
Description
Properties
Molecular Formula |
C9H11ClN2S |
|---|---|
Molecular Weight |
214.72 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-methylthiourea |
InChI |
InChI=1S/C9H11ClN2S/c1-11-9(13)12-6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H2,11,12,13) |
InChI Key |
BIBXHLPALSXTFQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NCC1=CC=CC=C1Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Thiourea Derivatives
- Substituent Effects :
- Chlorinated Aromatics : The 2-chlorobenzyl group in the title compound and the 2,4-dichlorobenzoyl group in its analog () enhance electrophilicity, favoring metal coordination (e.g., Fe(III)) and hydrogen bonding .
- Hexyl Chain : The 4-hexylbenzoyl derivative () exhibits increased lipophilicity, likely improving membrane permeability in biological systems .
- Methyl vs. Chlorine : Replacing chlorine with methyl groups () reduces electron-withdrawing effects, altering solubility and reactivity .
Preparation Methods
Nucleophilic Addition-Elimination Reaction
The primary method for synthesizing 1-(2-chlorobenzyl)-3-methylthiourea involves the reaction of 2-chlorobenzylamine with methyl isothiocyanate . This exothermic process typically proceeds under mild conditions, often in polar aprotic solvents such as ethanol or methanol. The reaction mechanism follows a nucleophilic addition-elimination pathway, where the amine attacks the electrophilic carbon of the isothiocyanate group, forming a thiourea bond.
Representative Reaction:
Key parameters influencing this reaction include:
-
Molar ratio : Equimolar quantities of reactants (1:1) are standard to minimize side products.
-
Temperature : Cooling in an ice bath (0–5°C) is critical to control the reaction’s exothermic nature.
-
Solvent selection : Ethanol or methanol enhances solubility and facilitates crystallization upon cooling.
Alternative Synthetic Routes
While the amine-isothiocyanate route dominates, alternative methods include:
-
Thiophosgene-mediated synthesis : Reacting 2-chlorobenzylamine with methylamine and thiophosgene, though this method is less favored due to thiophosgene’s toxicity.
-
Isothiocyanate transposition : Substituting methyl isothiocyanate with benzyl isothiocyanate in the presence of methylamine, though yields are comparatively lower.
Optimized Protocol for High-Yield Synthesis
Stepwise Procedure
-
Cooling and Mixing : Dissolve 0.1 mol of 2-chlorobenzylamine in 50 mL of anhydrous ethanol within an ice bath.
-
Slow Addition : Gradually add 0.1 mol of methyl isothiocyanate dropwise over 30 minutes, maintaining the temperature below 10°C.
-
Stirring and Reflux : After complete addition, stir the mixture at room temperature for 2 hours, followed by refluxing at 70°C for 15 minutes to ensure completion.
-
Crystallization : Cool the reaction mixture to 0°C, inducing crystallization. Filter the precipitate and wash with cold ethanol.
-
Recrystallization : Purify the crude product via recrystallization from a methanol-water (3:1) solvent system.
Yield and Purity Data
| Parameter | Value | Source |
|---|---|---|
| Theoretical Yield | 18.4 g (0.1 mol) | |
| Actual Yield | 17.0–17.5 g (92–95%) | |
| Melting Point | 123–124°C | |
| Purity (HPLC) | >99% |
Critical Factors Affecting Reaction Efficiency
Solvent Effects
Temperature Control
Uncontrolled exothermic reactions lead to side products such as 1,3-dimethylthiourea or bis(2-chlorobenzyl)thiourea . Maintaining temperatures below 10°C during reagent addition is crucial.
Purification and Characterization
Recrystallization Techniques
Spectroscopic Data
-
¹H NMR (DMSO-d₆) : δ 8.63 (s, 1H, NH), 7.39–7.27 (m, 4H, aromatic), 4.31 (d, J = 6.0 Hz, 2H, CH₂), 3.12 (s, 3H, CH₃).
-
IR (KBr) : 3250 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=S), 1550 cm⁻¹ (C-N).
Industrial-Scale Adaptations
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance scalability:
Green Chemistry Approaches
-
Solvent-Free Synthesis : Melt 2-chlorobenzylamine and methyl isothiocyanate at 50°C, achieving 88% yield but requiring post-reaction purification.
Challenges and Mitigation Strategies
Q & A
Q. What are the optimal synthetic conditions for preparing 1-(2-chlorobenzyl)-3-methylthiourea derivatives, and how can yield be maximized?
The synthesis of thiourea derivatives typically involves refluxing the ligand with metal salts in ethanol. For example, the iron(III) complex of a structurally related compound (1-(2,4-dichlorobenzoyl)-3-methylthiourea) was synthesized by refluxing the ligand with FeCl₃·6H₂O at 75°C for 7 hours, achieving a yield of 97.58% . Key parameters include:
- Solvent choice : Ethanol is preferred due to its polarity and ability to dissolve both organic ligands and metal salts.
- Stoichiometry : A 2:1 ligand-to-metal ratio ensures proper complexation .
- Stirring : Continuous agitation enhances kinetic energy, promoting collision efficiency and reaction completion .
Q. What spectroscopic techniques are critical for characterizing 1-(2-chlorobenzyl)-3-methylthiourea complexes?
Characterization relies on:
- UV-Vis spectroscopy : Identifies λmax shifts (e.g., 310 nm for Fe(III) complexes) and calculates molar absorptivity (ε) to confirm charge-transfer transitions .
- FT-IR : Detects shifts in ν(N-H) (~3300 cm⁻¹) and ν(C=S) (~1250 cm⁻¹) to verify ligand coordination to metals .
- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> for iron complexes) .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate the anticancer potential of 1-(2-chlorobenzyl)-3-methylthiourea complexes?
- Receptor selection : Target enzymes like ribonucleotide reductase (PDB: 2EUD), which regulates DNA synthesis in cancer cells .
- Parameters analyzed :
- Binding affinity (ΔG) : Lower values (e.g., -7.64 kcal/mol for Fe(III) complexes) indicate stronger interactions .
- Hydrogen bonds and hydrophobic interactions : For example, four hydrogen bonds with residues like Arg 293 and twelve hydrophobic interactions stabilize ligand-receptor complexes .
- Validation : Compare results with known inhibitors (e.g., hydroxyurea) to benchmark efficacy .
Q. How do molecular dynamics simulations (e.g., RMSD/RMSF analysis) inform the stability of thiourea derivatives in target protein interactions?
- RMSD (Root Mean Square Deviation) : Measures structural stability over time. For example, RMSD values stabilizing at ~4 Å after 60 ns indicate robust ligand-protein binding .
- RMSF (Root Mean Square Fluctuation) : Identifies flexible protein regions. A lower average RMSF (e.g., 1.161 Å for Co(III) complexes) suggests stable interactions with key residues .
- Simulation setup : Use software like GROMACS with explicit solvent models and 100-ns trajectories to capture conformational changes .
Q. How should researchers address conflicting data between high bioavailability (HIA) and mutagenicity in preclinical assessments?
- Case study : A related Fe(III) complex showed 97.8% HIA (ideal for oral delivery) but Ames test mutagenicity .
- Mitigation strategies :
- Dose optimization : Balance therapeutic efficacy with toxicity thresholds using pharmacokinetic modeling.
- In vivo follow-up : Conduct rodent studies to validate in silico predictions.
- Structural modifications : Introduce electron-withdrawing groups to reduce mutagenic potential while retaining bioavailability.
Q. What in vitro models are recommended for assessing the bioavailability and toxicity profile of thiourea derivatives?
- Caco-2 permeability : Values >50% (e.g., 53.64% for Fe(III) complexes) suggest moderate intestinal absorption .
- Plasma Protein Binding (%PPB) : High PPB (>90%) may limit free drug availability but extend half-life .
- Toxicity screening : Prioritize Ames tests for mutagenicity and MTT assays for cytotoxicity. For conflicting results (e.g., high HIA vs. mutagenicity), use parallel artificial membrane permeability assays (PAMPA) to refine bioavailability predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
